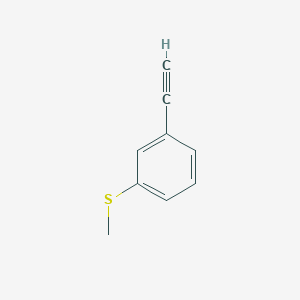

1-Ethynyl-3-(methylsulfanyl)benzene

Description

Contextual Significance of Aryl Alkynes in Organic Synthesis and Materials Science

Aryl alkynes, which are aromatic compounds containing one or more ethynyl (B1212043) groups, are pivotal intermediates in organic synthesis. The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, readily participating in a variety of chemical transformations. libretexts.orgmasterorganicchemistry.com These reactions include addition reactions, cycloadditions, and coupling reactions, such as the well-known Sonogashira coupling, which are instrumental in the construction of complex molecular frameworks. mdpi.com This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. acs.orgacs.org

Beyond their role as synthetic intermediates, aryl alkynes are crucial components in the development of advanced materials. The rigid, linear nature of the ethynyl group, combined with the electronic properties of the aromatic ring, makes them ideal for constructing conjugated systems. These systems, characterized by alternating single and multiple bonds, can exhibit unique optical and electronic properties, such as fluorescence and conductivity. Consequently, aryl alkynes are extensively utilized in the creation of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. mdpi.com The ability to tune the properties of these materials by modifying the substituents on the aromatic ring further underscores the importance of aryl alkynes in materials science.

Role of Organosulfur Moieties in Contemporary Chemical Research

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are ubiquitous in nature and play a critical role in numerous biological processes. taylorandfrancis.com In the context of contemporary chemical research, the incorporation of organosulfur moieties into molecules is a powerful strategy for modulating their physical, chemical, and biological properties. ontosight.ai The sulfur atom, with its unique size, electronegativity, and ability to exist in various oxidation states (e.g., sulfide, sulfoxide (B87167), sulfone), can profoundly influence a molecule's polarity, solubility, and binding interactions with biological targets. researchgate.net

This versatility has led to the widespread use of organosulfur compounds in medicinal chemistry. A significant number of pharmaceutical agents contain sulfur, ranging from antibiotics to anti-inflammatory drugs. taylorandfrancis.comnih.gov The introduction of a sulfur-containing group can enhance a drug's efficacy, improve its metabolic stability, or alter its pharmacokinetic profile. researchgate.net In materials science, organosulfur compounds are employed in the synthesis of polymers, self-assembled monolayers, and other materials with tailored properties. ontosight.ai The ability of sulfur to coordinate with metal surfaces, for instance, is exploited in the development of sensors and molecular electronics.

Overview of Research Trajectories for 1-Ethynyl-3-(methylsulfanyl)benzene

The compound this compound, which possesses both an aryl alkyne and an organosulfur functionality, is a subject of interest in several research trajectories. The presence of these two distinct reactive sites on a single molecular scaffold opens up a wide range of possibilities for chemical modification and application.

One major area of research focuses on the synthesis and derivatization of this compound. Chemists are exploring efficient methods for its preparation and subsequent transformation into more complex molecules. The ethynyl group can serve as a handle for Sonogashira coupling reactions, allowing for the introduction of various aryl or vinyl groups. mdpi.com Simultaneously, the methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone, providing a means to fine-tune the electronic properties of the molecule.

Another significant research trajectory involves the investigation of the potential applications of this compound and its derivatives. In materials science, these compounds are being explored as precursors for the synthesis of novel conjugated polymers and organic semiconductors. The combination of the rigid ethynyl linker and the electron-donating or electron-withdrawing capabilities of the sulfur moiety can lead to materials with desirable photophysical and electronic properties.

Furthermore, the biological activity of derivatives of this compound is an area of active investigation. Given the established roles of both aryl alkynes and organosulfur compounds in medicinal chemistry, there is considerable interest in evaluating these molecules for potential therapeutic applications. Research in this area may focus on screening for anticancer, anti-inflammatory, or antimicrobial activities. nih.gov

The following table provides a summary of the key properties of this compound and related compounds.

| Property | This compound | 1-Ethynyl-4-(methylsulfanyl)benzene | 1-Ethynyl-3-methylsulfonylbenzene |

| CAS Number | Not Available | 4200-06-0 | Not Available |

| Molecular Formula | C9H8S | C9H8S | C9H8O2S |

| Molecular Weight | 148.23 g/mol | Not Available | 180.23 g/mol |

| SMILES | CSC1=CC(C#C)=CC=C1 | CSC1=CC=C(C#C)C=C1 | CS(=O)(=O)C1=CC=CC(=C1)C#C |

This data is compiled from various chemical databases and is subject to change. bldpharm.comcymitquimica.comuni.lu

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRFUCHVWOPTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441648 | |

| Record name | AGN-PC-0N6KBO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210905-75-2 | |

| Record name | AGN-PC-0N6KBO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethynyl 3 Methylsulfanyl Benzene and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound hinges on the efficient preparation of a key intermediate, typically 1-bromo-3-(methylsulfanyl)benzene or 1-iodo-3-(methylsulfanyl)benzene. Two principal retrosynthetic pathways are considered for accessing these precursors.

Synthesis of 3-Bromo(iodo)anisole and subsequent thioetherification

This pathway begins with the synthesis of a halogenated anisole, which is then converted to the corresponding thioanisole (B89551) derivative.

The synthesis of 3-bromoanisole can be achieved through various established methods, often starting from nitrobenzene. One common industrial process involves the bromination of nitrobenzene to form 3-bromonitrobenzene, followed by a methoxy-denitration reaction in the presence of an alkali metal methoxide and a phase-transfer catalyst. nih.gov Similarly, 3-iodoanisole is a commercially available reagent that serves as a valuable starting material. chem-station.com

The critical step in this sequence is the conversion of the methoxy group (-OCH₃) of the haloanisole to the methylsulfanyl group (-SCH₃). This transformation is typically not a direct, one-step substitution. A more common and effective approach involves a two-step sequence:

Demethylation: The aryl methyl ether is first cleaved to yield the corresponding halophenol. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, facilitating the demethylation of aryl methyl ethers under relatively mild conditions. reddit.comgvsu.educore.ac.uknih.gov Alternatively, stronger reagents like hydrobromic acid (HBr) can be used, though they often require higher temperatures. researchgate.net

Conversion to Thioether: The resulting halophenol is then converted to the desired thioanisole. A robust method for this transformation is the Newman-Kwart rearrangement . chem-station.comwikipedia.orgjk-sci.comorganic-chemistry.org In this process, the phenol (e.g., 3-bromophenol) is first reacted with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate. Subsequent heating, which can be facilitated by microwave irradiation or photoredox catalysis for milder conditions, induces an intramolecular rearrangement to the thermodynamically more stable S-aryl thiocarbamate. chem-station.comjk-sci.comacs.org Finally, hydrolysis of the S-aryl thiocarbamate furnishes the corresponding thiophenol (e.g., 3-bromothiophenol), which can then be methylated to yield 1-bromo-3-(methylsulfanyl)benzene. wikipedia.org

Table 1: Key Transformations in Precursor Synthesis via Thioetherification

| Step | Transformation | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Demethylation of Haloanisole | BBr₃ in CH₂Cl₂; or HBr (reflux) | BBr₃ is generally milder and more efficient than HBr. reddit.comresearchgate.net |

| 2 | Newman-Kwart Rearrangement | 1) Base, Dialkylthiocarbamoyl chloride; 2) Heat (thermal, microwave, or photocatalytic) | Converts phenol to thiophenol precursor via rearrangement. wikipedia.orgjk-sci.comacs.org |

| 3 | Hydrolysis & Methylation | 1) NaOH or KOH; 2) Methylating agent (e.g., CH₃I) | Generates the final 1-halo-3-(methylsulfanyl)benzene. |

Halogenation of Thioanisole Derivatives

An alternative strategy involves the direct halogenation of thioanisole (methylsulfanylbenzene). However, this approach faces a significant regioselectivity challenge. The methylsulfanyl (-SCH₃) group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, direct bromination or iodination of thioanisole would predominantly yield the 2- and 4-halogenated isomers, with very little of the desired 3-halo (meta) product.

To overcome this inherent regioselectivity, advanced C-H functionalization techniques employing directing groups are required. These methods provide a pathway to selectively functionalize the meta-position. The general strategy involves:

Installation of a directing group on the thioanisole scaffold.

Transition-metal-catalyzed C-H activation at the meta-position, guided by the directing group.

Halogenation of the activated C-H bond.

Removal of the directing group.

Recent advances have demonstrated that nitrile-based templates or pyridine-containing ligands can facilitate palladium-catalyzed meta-C-H halogenation of substituted arenes, including those with electron-donating groups like methylsulfanyl. rsc.orgresearchgate.netnih.govnih.gov This directing group strategy effectively overrides the natural ortho-, para-directivity of the substrate, enabling the synthesis of precursors like 1-bromo-3-(methylsulfanyl)benzene, which are otherwise difficult to access via classical electrophilic substitution. nih.govexsyncorp.comsigmaaldrich.com

Palladium-Catalyzed Cross-Coupling Approaches for Ethynylation

With the halogenated precursor in hand, the final step is the introduction of the ethynyl (B1212043) group. The Sonogashira reaction is the premier method for forming the required C(sp)-C(sp²) bond. wikipedia.orgorganic-chemistry.orggold-chemistry.orgrsc.org

Sonogashira Coupling Reactions with Halogenated Precursors

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base. wikipedia.orgnrochemistry.commdpi.comlibretexts.org

For the synthesis of 1-ethynyl-3-(methylsulfanyl)benzene, 1-bromo-3-(methylsulfanyl)benzene or the more reactive 1-iodo-3-(methylsulfanyl)benzene is coupled with an acetylene source. The reactivity of the aryl halide is a crucial factor, with the rate of reaction following the order I > Br >> Cl. wikipedia.org Consequently, aryl iodides can often be coupled under milder conditions (e.g., room temperature) than aryl bromides, which may require elevated temperatures. wikipedia.org

A common practical approach involves using a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step. This "sila-Sonogashira" approach is often preferred because TMSA is less volatile and easier to handle than acetylene gas. The trimethylsilyl group is subsequently removed under mild basic conditions (e.g., using K₂CO₃ in methanol or a fluoride source) to reveal the terminal alkyne.

A significant challenge in the cross-coupling of thioanisole derivatives is the potential for the sulfur atom to act as a poison for the palladium catalyst. acs.org Sulfur compounds can coordinate strongly to the metal center, leading to catalyst deactivation and reduced reaction efficiency. Overcoming this requires careful optimization of the reaction conditions, particularly the choice of ligand.

Table 2: Typical Sonogashira Reaction Parameters

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 1-Bromo-3-(methylsulfanyl)benzene | Electrophilic partner |

| Alkyne | Trimethylsilylacetylene (TMSA) | Nucleophilic partner (protected) |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Activates the alkyne, increases reaction rate |

| Ligand | PPh₃, Xantphos, Josiphos | Stabilizes Pd catalyst, enhances reactivity |

| Base | Et₃N, DIPEA, K₂CO₃ | Neutralizes HX byproduct, aids in alkyne deprotonation |

| Solvent | THF, Dioxane, DMF, Toluene | Solubilizes reactants and catalysts |

Ligand Design and Optimization in Palladium Catalysis for C(sp)-C(sp2) Bond Formation

The choice of ligand is paramount for a successful Sonogashira coupling, especially with challenging substrates like aryl sulfides. The ligand stabilizes the palladium(0) active species, facilitates the oxidative addition and reductive elimination steps, and can mitigate catalyst poisoning. youtube.com

For substrates containing sulfur, which can deactivate the catalyst, specialized ligands are often necessary. While simple triphenylphosphine (PPh₃) can be effective, more robust systems often employ electron-rich and sterically bulky biaryl monophosphine ligands or chelating bisphosphine ligands. nih.gov

Bulky Monophosphine Ligands: Ligands such as SPhos have been shown to be effective in palladium-catalyzed C-S bond formation, suggesting their utility in reactions involving sulfur-containing substrates. nih.gov Their steric bulk can promote the reductive elimination step and prevent the formation of inactive catalyst complexes.

Chelating Bisphosphine Ligands: Bidentate ligands like Xantphos and ferrocene-based ligands such as Josiphos (specifically CyPF-tBu) have demonstrated high efficacy and catalyst longevity in the cross-coupling of thiols. acs.orgnih.govresearchgate.net These ligands form stable chelate complexes with the palladium center, which can resist displacement by the coordinating sulfur atom of the substrate, thereby preventing catalyst deactivation. acs.orgnih.gov

The development of these advanced ligand systems has enabled efficient cross-coupling of a wide range of sulfur-containing aryl halides, which were previously considered difficult substrates. nih.govresearchgate.net

Mechanistic Insights into Ethynylation Pathways

The mechanism of the Sonogashira reaction is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orggold-chemistry.orgnrochemistry.com

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (e.g., of 1-bromo-3-(methylsulfanyl)benzene) to form a Pd(II) intermediate. nrochemistry.comyoutube.com

Transmetalation: This Pd(II) complex then receives the acetylide group from the copper acetylide species generated in the copper cycle.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final product, this compound, and regenerate the Pd(0) catalyst. youtube.com

Copper Cycle:

Acetylide Formation: The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper(I) acetylide intermediate. This step is believed to increase the nucleophilicity of the alkyne and facilitate the transmetalation step.

While this dual-catalyst system is traditional, copper-free Sonogashira protocols have also been developed to avoid the undesirable side reaction of alkyne homocoupling (Glaser coupling). rsc.org In these systems, the activation of the alkyne and its transfer to the palladium center proceed without the mediation of a copper acetylide, often requiring a stronger base or different ligand systems to achieve high efficiency.

Alternative Synthetic Routes to this compound

Beyond the more common Sonogashira coupling, several other methods can be employed for the synthesis of this compound. These alternative routes offer flexibility in terms of precursors and reaction conditions.

Elimination Reactions for Alkyne Formation

Elimination reactions provide a classical and effective method for the construction of carbon-carbon triple bonds. Typically, this involves the dehydrohalogenation of a suitable dihaloalkane or vinyl halide precursor. libretexts.orgchemistrysteps.com In the context of synthesizing this compound, a plausible route would start from a precursor such as 1-(1,2-dihaloethyl)-3-(methylsulfanyl)benzene or 1-(halovinyl)-3-(methylsulfanyl)benzene.

The process generally involves a double elimination reaction, often requiring a strong base to facilitate the removal of two molecules of hydrogen halide. masterorganicchemistry.comlibretexts.org Common bases used for this transformation include sodium amide (NaNH2) in liquid ammonia or potassium hydroxide (KOH) at high temperatures. youtube.com The reaction proceeds in a stepwise manner, first forming a vinyl halide intermediate, which then undergoes a second elimination to yield the desired alkyne. masterorganicchemistry.com

For instance, the synthesis could conceptually proceed from 3-(methylsulfanyl)styrene. Halogenation of the styrene double bond would yield a vicinal dihalide, which upon treatment with a strong base like sodium amide, would undergo double dehydrohalogenation to furnish this compound. The choice of base and reaction conditions is critical to avoid potential side reactions and ensure high yields. chemistrysteps.com

| Precursor Type | Reagents and Conditions | Product | Key Features |

| Vicinal Dihaloalkane | Strong base (e.g., NaNH2, KOH), High temperature | Terminal Alkyne | Stepwise elimination, requires harsh conditions. |

| Geminal Dihaloalkane | Strong base (e.g., NaNH2) | Terminal Alkyne | Two successive E2 eliminations. |

| Vinyl Halide | Strong base (e.g., NaNH2) | Terminal Alkyne | Second step of a double elimination sequence. |

Other Metal-Mediated or Metal-Free Coupling Strategies

While the Sonogashira coupling is a powerful tool, other metal-mediated and even metal-free strategies have emerged for the formation of aryl-alkyne bonds. These methods can offer advantages in terms of catalyst cost, functional group tolerance, and milder reaction conditions.

Metal-Mediated Coupling:

Palladium-catalyzed, copper-free Sonogashira-type couplings have been developed to circumvent the use of copper co-catalysts, which can sometimes lead to the formation of alkyne homocoupling byproducts. libretexts.org These reactions often employ specialized ligands to facilitate the catalytic cycle. Additionally, other transition metals like nickel have been explored for similar cross-coupling reactions.

Metal-Free Coupling:

Recent advancements have led to the development of metal-free coupling strategies for the synthesis of aryl alkynes. These methods often rely on the use of hypervalent iodine reagents or photoredox catalysis to facilitate the C-C bond formation. acs.orgresearchgate.net For example, a metal-free alkynylsulfonylation of vinylarenes has been reported, showcasing the possibility of forming C-S and C-C bonds in a single step under mild conditions. rsc.org While not a direct synthesis of the target molecule, these innovative approaches highlight the potential for developing novel metal-free routes to this compound.

| Coupling Strategy | Catalyst/Reagent | Key Features |

| Copper-Free Sonogashira | Palladium catalyst with specific ligands | Avoids alkyne homocoupling, can have milder conditions. libretexts.org |

| Other Metal-Catalyzed Coupling | e.g., Nickel catalysts | Alternative to palladium, may offer different reactivity. |

| Hypervalent Iodine-Mediated | e.g., Ethynylbenziodoxolones (EBX) | Metal-free, mild conditions. acs.org |

| Photoredox Catalysis | Organic dyes or photocatalysts | Metal-free, visible-light mediated. researchgate.net |

Chemo- and Regioselectivity in the Synthesis of Related Isomers

When synthesizing substituted aryl alkynes, particularly those with multiple reactive sites, chemo- and regioselectivity become paramount. In the context of this compound and its isomers, these factors determine the final product's structure and purity.

Chemoselectivity refers to the preferential reaction of one functional group over another. For a substrate containing both a halide and a methylsulfanyl group, the choice of catalyst and reaction conditions in a cross-coupling reaction is crucial. For instance, in a Sonogashira coupling, the palladium catalyst should selectively activate the carbon-halogen bond for oxidative addition without interacting with the sulfur atom of the methylsulfanyl group. The high chemoselectivity of palladium catalysts for C-X bonds (where X is a halogen) over C-S bonds generally ensures the desired outcome. organic-chemistry.orgwikipedia.org

Regioselectivity is critical when dealing with starting materials that have multiple, non-equivalent positions for reaction. For example, if a dihalosubstituted thioanisole is used as a precursor, the reaction must be directed to the desired position. The regiochemical outcome of a Sonogashira coupling on a dihaloarene is often governed by the relative reactivity of the carbon-halogen bonds (I > Br > Cl). researchgate.net This allows for selective alkynylation at the more reactive site.

Furthermore, in the synthesis of substituted pyrazoles from α-oxoketene dithioacetals, which contain sulfur moieties, highly regioselective outcomes have been reported, demonstrating that intricate control over the reaction pathway is achievable in sulfur-containing heterocyclic systems. ias.ac.in While not a direct synthesis of the target compound, these studies provide valuable insights into controlling selectivity in the presence of sulfur functional groups.

| Selectivity Type | Influencing Factors | Example Scenario |

| Chemoselectivity | Nature of the catalyst, Relative reactivity of functional groups | Selective Sonogashira coupling of a halo-thioanisole without affecting the methylsulfanyl group. organic-chemistry.org |

| Regioselectivity | Relative reactivity of C-X bonds (I > Br > Cl), Steric hindrance, Electronic effects | Selective alkynylation of 1-iodo-3-bromobenzene at the iodo-position. researchgate.net |

Reactivity and Transformational Chemistry of 1 Ethynyl 3 Methylsulfanyl Benzene

Reactions Involving the Ethynyl (B1212043) Moiety

The ethynyl group is a versatile functional group that participates in a wide array of chemical transformations.

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. The ethynyl group of 1-Ethynyl-3-(methylsulfanyl)benzene is expected to readily participate in such reactions.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can occur between an alkyne and an alkene, yielding cyclobutenes. rsc.orglibretexts.org For instance, the reaction of phenylacetylene derivatives with quinones under photochemical conditions can lead to the formation of cyclobutene products. rsc.org Similarly, transition metal-catalyzed [2+2] cycloadditions are also known. core.ac.ukresearchgate.net

[3+2] Cycloaddition: 1,3-Dipolar cycloadditions are a prominent class of [3+2] cycloadditions. The reaction of terminal alkynes with 1,3-dipoles like azides (Huisgen cycloaddition) or nitrones provides a direct route to five-membered heterocycles. uchicago.edulibretexts.orgwikipedia.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. libretexts.org An iridium-catalyzed thioether-directed alkyne-azide cycloaddition has been reported, suggesting the methylsulfanyl group could potentially influence the regioselectivity of such reactions. rsc.org

| Cycloaddition Type | Reactant Partner (Example) | Catalyst/Conditions (Typical) | Expected Product Type |

| Photo [2+2] | Alkene (e.g., ethylene) | UV light | Cyclobutene derivative |

| [3+2] (CuAAC) | Organic Azide (e.g., Benzyl azide) | Cu(I) salt | 1,4-Disubstituted 1,2,3-triazole |

| [3+2] (Nitrone) | Nitrone (e.g., C-Phenyl-N-methylnitrone) | Heat | Isoxazoline derivative |

Hydrofunctionalization involves the addition of an E-H bond (where E is Si, Sn, N, etc.) across the triple bond.

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne can be catalyzed by various transition metals, leading to vinylsilanes, which are versatile synthetic intermediates.

Hydrostannylation: This reaction involves the addition of a tin-hydride, typically using a palladium or radical initiator, to form vinylstannanes. researchgate.net The regioselectivity of this addition can often be controlled by the choice of catalyst and reaction conditions.

Hydroamination: The addition of an N-H bond from an amine across the alkyne is an atom-economical method to produce enamines or imines. nih.govacs.orgnih.gov This reaction can be catalyzed by various metals, including copper and palladium, or mediated by strong bases. nih.govnih.govfrontiersin.orgacs.org For aryl-substituted alkynes, the addition often occurs with Markovnikov selectivity. nih.gov

| Hydrofunctionalization | Reagent | Catalyst/Conditions (Typical) | Expected Product |

| Hydrosilylation | Triethylsilane | Platinum or Rhodium catalyst | Vinylsilane |

| Hydrostannylation | Tributyltin hydride | Pd(PPh₃)₄ or AIBN | Vinylstannane |

| Hydroamination | Aniline | Cu(OAc)₂ or Pd(II) complexes | Enamine/Imine |

Phenylacetylene and its derivatives are known to undergo polymerization to form poly(phenylacetylene)s, which are conjugated polymers with interesting electronic and optical properties. osti.govunizar.es Catalysts based on rhodium and other late transition metals are particularly effective for the polymerization of phenylacetylene derivatives, often yielding high molecular weight polymers with a high degree of stereoregularity. unizar.esresearchgate.net The presence of functional groups on the phenyl ring can influence the polymerization process and the properties of the resulting polymer. unizar.es It is expected that this compound could serve as a monomer in such reactions, leading to a sulfur-containing conjugated polymer.

| Catalyst System (Example) | Solvent | Expected Polymer Structure |

| [Rh(nbd)Cl]₂ / Co-catalyst | THF or Toluene | Poly(this compound) |

| WCl₆ / Ph₄Sn | Toluene | Poly(this compound) |

These copper-catalyzed coupling reactions are fundamental for the synthesis of diynes.

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. organic-chemistry.orgrsc.orgresearchgate.net The reaction is typically carried out using a copper(I) salt, a base, and an oxidant such as oxygen. rsc.org Applying these conditions to this compound would be expected to yield 1,4-bis(3-(methylsulfanyl)phenyl)buta-1,3-diyne.

Cadiot-Chodkiewicz Coupling: This reaction is a cross-coupling between a terminal alkyne and a 1-haloalkyne to produce an unsymmetrical 1,3-diyne. synarchive.comwikipedia.orgalfa-chemistry.comrsc.orgnih.gov This method is highly selective and avoids the formation of homocoupled byproducts. wikipedia.org

| Coupling Reaction | Reactants | Catalyst/Conditions (Typical) | Expected Product |

| Glaser Coupling | This compound (2 equiv.) | CuCl, TMEDA, O₂ (air) | 1,4-bis(3-(methylsulfanyl)phenyl)buta-1,3-diyne |

| Cadiot-Chodkiewicz | This compound + 1-Bromo-2-phenylethyne | CuBr, Amine base (e.g., n-butylamine) | 1-(3-(Methylsulfanyl)phenyl)-4-phenylbuta-1,3-diyne |

Palladium catalysts are widely used to trigger cyclization reactions involving alkynes. While specific examples for this compound are not documented, analogous systems demonstrate the potential for such transformations. For instance, palladium-catalyzed reactions of functionalized alkynes can lead to the formation of various heterocyclic systems, including thiophenes, when an appropriate sulfur nucleophile is present. mdpi.com

Reactions Involving the Methylsulfanyl Group

The methylsulfanyl group (-SMe) is generally less reactive than the ethynyl group but can undergo several important transformations.

Oxidation: The sulfur atom in the methylsulfanyl group can be selectively oxidized to form a sulfoxide (B87167) or a sulfone. This transformation can significantly alter the electronic properties of the molecule.

Metal-Catalyzed Cross-Coupling: Aryl thioethers can participate in various metal-catalyzed cross-coupling reactions, although they are generally less reactive than aryl halides. organic-chemistry.orgacsgcipr.orgnih.gov Nickel and copper-catalyzed methods have been developed for the coupling of aryl thioethers with various partners. organic-chemistry.orgnih.gov For example, copper-catalyzed reactions can be used to form C-S bonds. nih.govmdpi.com

Demethylation: The methyl group can be cleaved under certain conditions, for instance, using strong nucleophiles like thiolates, to yield the corresponding thiophenol. researchgate.netacs.org

| Reaction Type | Reagent | Conditions | Expected Product |

| Oxidation | m-CPBA (1 equiv.) | CH₂Cl₂ | 1-Ethynyl-3-(methylsulfinyl)benzene |

| Oxidation | m-CPBA (2 equiv.) | CH₂Cl₂ | 1-Ethynyl-3-(methylsulfonyl)benzene |

| C-S Coupling | Aryl Halide | Copper or Nickel Catalyst | Aryl sulfide derivative |

| Demethylation | Sodium ethanethiolate | DMF, heat | 3-Ethynylthiophenol |

This compound is a molecule poised for a rich and diverse range of chemical transformations. The ethynyl group serves as a handle for cycloadditions, hydrofunctionalizations, polymerizations, and iconic coupling reactions like the Glaser and Cadiot-Chodkiewicz couplings. Concurrently, the methylsulfanyl group provides a site for oxidation and potential involvement in metal-catalyzed cross-coupling reactions. While direct experimental data for this specific compound is scarce, the established reactivity of analogous aryl alkynes and aryl thioethers provides a robust framework for predicting its chemical behavior and unlocking its potential in synthetic applications.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the methylsulfanyl group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidation reactions are fundamental transformations in organosulfur chemistry and can be achieved using a variety of oxidizing agents. The stepwise oxidation allows for the selective preparation of either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidant and the reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants such as hydrogen peroxide in the presence of a catalyst, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA) used in equimolar amounts. Over-oxidation to the sulfone can be a competing reaction, but careful control of temperature and reagent stoichiometry can afford the sulfoxide in good yield.

For the synthesis of the corresponding sulfone, stronger oxidizing agents or an excess of the oxidant are typically employed. Reagents such as potassium permanganate, chromium trioxide, or an excess of hydrogen peroxide can effectively oxidize the sulfide directly to the sulfone. Alternatively, the intermediate sulfoxide can be isolated and subsequently oxidized to the sulfone in a separate step. The choice of oxidizing agent can be influenced by the presence of the ethynyl group, which may also be sensitive to certain strong oxidants.

| Oxidizing Agent | Target Product | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic acid or metal catalyst; stoichiometry dependent |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent, low temperature for sulfoxide |

| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous solvent mixtures |

| Potassium Permanganate (KMnO₄) | Sulfone | Aqueous basic or acidic solutions |

Metalation and Lithiation at the Sulfur Center or Adjacent Positions

The presence of acidic protons in this compound allows for metalation and lithiation reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. The two primary sites for deprotonation are the terminal alkyne and the methyl group of the methylsulfanyl moiety.

The acetylenic proton is the most acidic proton in the molecule and can be readily removed by a variety of bases, such as organolithium reagents (e.g., n-butyllithium) or sodium amide, to form a lithium or sodium acetylide. This acetylide is a potent nucleophile and can react with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and epoxides, to afford functionalized alkynes.

Deprotonation of the methyl group of the methylsulfanyl moiety can also be achieved, typically using a strong base such as an alkyllithium reagent. wikipedia.org This generates a sulfur-stabilized carbanion, which can also participate in nucleophilic addition and substitution reactions. The regioselectivity of metalation between the acetylenic proton and the methyl group can often be controlled by the choice of base and reaction conditions. Generally, the acetylenic proton is deprotonated preferentially due to its higher acidity.

Desulfurization Reactions and Sulfur Extrusion Pathways

The methylsulfanyl group can be removed from the aromatic ring through desulfurization reactions. A common and effective method for the desulfurization of thioethers is treatment with Raney nickel. acs.orgoup.com This reaction involves the hydrogenolysis of the carbon-sulfur bonds, resulting in the replacement of the methylsulfanyl group with a hydrogen atom. In the case of this compound, desulfurization with Raney nickel would yield phenylacetylene. This transformation can be useful for removing the sulfur functionality after it has served its purpose in a synthetic sequence, for example, as a directing group in aromatic substitution reactions.

| Reagent | Product | General Reaction |

|---|---|---|

| Raney Nickel (Ra-Ni) | Phenylacetylene | C-S bond hydrogenolysis |

Ligand Exchange and Coordination Chemistry with Metal Centers

The sulfur atom of the methylsulfanyl group and the π-system of the ethynyl group in this compound can act as donor ligands for transition metals. The lone pairs of electrons on the sulfur atom can coordinate to a variety of metal centers, forming thioether complexes. Similarly, the triple bond of the ethynyl group can coordinate to metals in a η²-fashion. wikipedia.org This dual functionality makes this compound a potential bidentate or bridging ligand in coordination chemistry.

The coordination of the sulfur atom is observed in complexes with metals such as palladium, rhodium, and platinum. acs.orgtandfonline.com Thioether ligands can influence the electronic and steric properties of the metal center, thereby affecting the catalytic activity of the complex. The alkyne moiety can also form stable complexes with a range of transition metals, including palladium, platinum, and cobalt. wikipedia.orgacs.orgacs.org The formation of such organometallic complexes can be a key step in metal-catalyzed reactions involving the alkyne, such as polymerization, cyclotrimerization, and cross-coupling reactions. acs.orgwikipedia.org

Reactions Involving the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution with Directing Group Effects

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed to specific positions on the benzene ring by the electronic properties of the substituents already present. The methylsulfanyl group (-SMe) is an activating group and an ortho-, para-director due to the ability of the sulfur atom to donate electron density to the ring through resonance. Conversely, the ethynyl group (-C≡CH) is a deactivating group and a meta-director due to its electron-withdrawing inductive effect.

The combined influence of these two groups on the regioselectivity of EAS on this compound can be predicted by considering their relative directing strengths. The activating, ortho-, para-directing methylsulfanyl group will have a dominant influence over the deactivating, meta-directing ethynyl group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the methylsulfanyl group. The possible products of a generic electrophilic substitution reaction are 2-E-1-ethynyl-3-(methylsulfanyl)benzene, 4-E-1-ethynyl-5-(methylsulfanyl)benzene, and 6-E-1-ethynyl-3-(methylsulfanyl)benzene, where E represents the electrophile. Steric hindrance may influence the ratio of ortho to para substitution.

| Substituent | Electronic Effect | Directing Effect |

|---|---|---|

| -SMe | Activating | ortho, para |

| -C≡CH | Deactivating | meta |

Nucleophilic Aromatic Substitution on Activated Systems

Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. britannica.comchemrxiv.org Common activating groups include nitro (-NO₂) and cyano (-CN) groups. The benzene ring of this compound is not sufficiently activated for NAS to occur under standard conditions. The methylsulfanyl group is electron-donating by resonance, and the ethynyl group, while inductively withdrawing, is not a strong enough activator.

Therefore, reactions involving the displacement of a leaving group from the aromatic ring by a nucleophile are generally not feasible for this compound. For NAS to proceed, the aromatic ring would need to be further substituted with one or more potent electron-withdrawing groups. In the absence of such activation, the compound is unreactive towards nucleophilic aromatic substitution.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium base, facilitating deprotonation at a specific ortho position. In the case of this compound, the methylsulfanyl (-SMe) group can serve as a moderate directing group. The sulfur atom, possessing lone pairs of electrons, can chelate to the lithium cation of an organolithium reagent, such as n-butyllithium (n-BuLi), thereby directing the deprotonation to one of the adjacent aromatic C-H bonds.

Given the substitution pattern of this compound, two ortho positions relative to the methylsulfanyl group are available for deprotonation: C2 and C4. The ethynyl group at the C1 position will exert an electronic and steric influence on the regioselectivity of the lithiation. While the terminal alkyne proton is acidic, its deprotonation can often be controlled kinetically at low temperatures, allowing for selective aromatic C-H activation. The inherent acidity of the aromatic protons and the steric environment around each potential lithiation site will ultimately determine the outcome of the reaction. It is plausible that a mixture of lithiated isomers could be formed, with the ratio depending on the specific reaction conditions, including the choice of base, solvent, and temperature.

Upon successful ortho-lithiation, the resulting aryllithium intermediate(s) can be trapped with a wide array of electrophiles to introduce new functional groups with high regiocontrol. This opens up synthetic pathways to a diverse range of polysubstituted aromatic compounds.

Table 1: Proposed Directed Ortho Metalation Reactions of this compound

| Entry | Base/Solvent | Electrophile (E+) | Proposed Product(s) |

| 1 | n-BuLi / THF, -78 °C | D₂O | 2-Deuterio-1-ethynyl-3-(methylsulfanyl)benzene and/or 4-Deuterio-1-ethynyl-3-(methylsulfanyl)benzene |

| 2 | s-BuLi / TMEDA, -78 °C | (CH₃)₃SiCl | 1-Ethynyl-2-(trimethylsilyl)-3-(methylsulfanyl)benzene and/or 1-Ethynyl-4-(trimethylsilyl)-3-(methylsulfanyl)benzene |

| 3 | n-BuLi / THF, -78 °C | DMF | 2-Ethynyl-6-(methylsulfanyl)benzaldehyde and/or 4-Ethynyl-2-(methylsulfanyl)benzaldehyde |

| 4 | t-BuLi / Et₂O, -78 °C | I₂ | 1-Ethynyl-2-iodo-3-(methylsulfanyl)benzene and/or 1-Ethynyl-4-iodo-3-(methylsulfanyl)benzene |

| 5 | LDA / THF, -78 °C | C₆H₅CHO | (2-Ethynyl-6-(methylsulfanyl)phenyl)(phenyl)methanol and/or (4-Ethynyl-2-(methylsulfanyl)phenyl)(phenyl)methanol |

Synergistic Reactivity and Chemo-orthogonal Transformations

The presence of two distinct and reactive functional groups, the terminal alkyne and the methylsulfanyl group, on the same aromatic scaffold allows for the exploration of synergistic reactivity and chemo-orthogonal transformations. Chemo-orthogonality refers to the ability to selectively address one functional group in the presence of another without interference. nih.govrsc.org This concept is of paramount importance in complex molecule synthesis and chemical biology.

Chemo-orthogonal Transformations:

The ethynyl and methylsulfanyl groups in this compound offer opportunities for highly selective, orthogonal reactions. The terminal alkyne is a prime substrate for a variety of "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. acs.org For instance, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the facile formation of a 1,2,3-triazole ring by reacting the alkyne with an organic azide, leaving the methylsulfanyl group untouched. acs.org Similarly, the thiol-yne reaction can be employed to selectively functionalize the alkyne with a thiol-containing molecule.

Conversely, the methylsulfanyl group can be selectively oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents, without affecting the alkyne under controlled conditions. This orthogonal reactivity enables the stepwise and independent modification of each functional group, providing a powerful strategy for the synthesis of complex molecular architectures.

Synergistic Reactivity:

Synergistic reactivity involves the participation of both functional groups in a single transformation or a cascade of reactions. While direct literature precedent for this compound is scarce, one can envision scenarios where the two groups act in concert. For example, a metal-catalyzed reaction could potentially be directed by initial coordination to the sulfur atom, followed by a transformation involving the alkyne. Alternatively, an initial reaction at the alkyne could generate an intermediate that subsequently reacts with the methylsulfanyl group or influences its reactivity.

For instance, a hydrothiolation reaction involving an external thiol adding across the alkyne could be followed by an intramolecular cyclization involving the methylsulfanyl group, leading to the formation of sulfur-containing heterocyclic systems. The development of such synergistic transformations would represent a novel and efficient approach to complex molecular scaffolds.

Table 2: Proposed Chemo-orthogonal and Synergistic Transformations of this compound

| Type | Reaction | Reagents | Selective Target | Proposed Product |

| Chemo-orthogonal | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | R-N₃, Cu(I) catalyst | Ethynyl group | 1-(1-(R)-1H-1,2,3-triazol-4-yl)-3-(methylsulfanyl)benzene |

| Chemo-orthogonal | Thiol-yne Reaction | R-SH, initiator | Ethynyl group | Vinyl sulfide adduct at the ethynyl position |

| Chemo-orthogonal | Oxidation | m-CPBA (1 equiv.) | Methylsulfanyl group | 1-Ethynyl-3-(methylsulfinyl)benzene |

| Chemo-orthogonal | Oxidation | m-CPBA (2 equiv.) | Methylsulfanyl group | 1-Ethynyl-3-(methylsulfonyl)benzene |

| Synergistic (Hypothetical) | Intramolecular Cyclization | Metal catalyst, activating agent | Both groups | Sulfur-containing heterocyclic compound |

Advanced Spectroscopic and Structural Elucidation Studies of 1 Ethynyl 3 Methylsulfanyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 1-Ethynyl-3-(methylsulfanyl)benzene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its covalent framework.

Advanced ¹H, ¹³C, and 2D NMR Techniques for Structural Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the acetylenic proton, and the methyl protons of the thioether group. The aromatic region would likely display a complex pattern due to the meta-substitution. The proton on C2 would appear as a triplet (or a narrow triplet of triplets), while the protons on C4, C5, and C6 would show doublet of doublets or triplet of doublets patterns, depending on their coupling constants.

The ¹³C NMR spectrum would complement the ¹H data, with signals corresponding to the two sp-hybridized carbons of the ethynyl (B1212043) group, the six sp²-hybridized carbons of the benzene (B151609) ring, and the sp³-hybridized carbon of the methyl group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the electron-withdrawing ethynyl group and the sulfur-containing substituent.

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the aromatic protons. For instance, a cross-peak between the C2-H and C6-H protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the benzene ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing the connectivity across quaternary carbons. For example, correlations from the acetylenic proton to the C1 and C2 carbons of the benzene ring would be expected. Similarly, the methyl protons should show a correlation to the sulfur-bearing aromatic carbon (C3).

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted chemical shifts for this compound. These predictions are based on the known spectral data of analogous compounds such as 3-ethynyltoluene, thioanisole (B89551), and other substituted phenylacetylenes.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, referenced to TMS)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.35 - 7.45 | t |

| H-4 | 7.20 - 7.30 | d |

| H-5 | 7.15 - 7.25 | t |

| H-6 | 7.25 - 7.35 | d |

| Acetylenic H | 3.05 - 3.15 | s |

| Methyl H (-SCH₃) | 2.45 - 2.55 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, referenced to TMS)

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 122 - 124 |

| C2 | 130 - 132 |

| C3 | 138 - 140 |

| C4 | 126 - 128 |

| C5 | 128 - 130 |

| C6 | 125 - 127 |

| Acetylenic C (C≡CH) | 82 - 84 |

| Acetylenic C (C≡CH) | 77 - 79 |

| Methyl C (-SCH₃) | 15 - 17 |

Solid-State NMR for Polymorphic Studies or Supramolecular Assemblies

While solution-state NMR provides information about the molecule in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the crystalline state. For this compound, ssNMR could be particularly valuable for:

Polymorphic Studies: Different crystalline forms (polymorphs) of the compound would likely exhibit distinct ¹³C ssNMR spectra due to differences in molecular packing and intermolecular interactions. Cross-polarization magic-angle spinning (CP-MAS) experiments would be the standard technique to obtain high-resolution spectra of the solid.

Supramolecular Assemblies: The ethynyl group can act as a hydrogen bond donor, and the sulfur atom can participate in non-covalent interactions. ssNMR could probe the nature and geometry of any supramolecular assemblies formed in the solid state, such as catemeric chains or cyclic motifs. Techniques like REDOR (Rotational-Echo Double-Resonance) could be used to measure intermolecular distances.

Dynamic NMR for Conformational Analysis

The methylsulfanyl group is not conformationally rigid and can rotate about the C-S bond. While this rotation is typically fast on the NMR timescale at room temperature, it could potentially be slowed at lower temperatures. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures, could be used to investigate the rotational barrier of the methylsulfanyl group. At low temperatures, where the rotation is slow, one might observe broadening or even splitting of the signals of the ortho- and meta-protons, from which the activation energy for the rotation could be calculated.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying characteristic functional groups.

Analysis of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be dominated by the vibrations of the ethynyl, methylsulfanyl, and substituted benzene moieties.

Ethynyl Group: A sharp, strong absorption corresponding to the ≡C-H stretch is expected around 3300 cm⁻¹ in the IR spectrum. The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2140 cm⁻¹. In the Raman spectrum, the C≡C stretch is often more intense.

Benzene Ring: The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane (OOP) C-H bending vibrations in the 650-900 cm⁻¹ region, which can be diagnostic of the meta-substitution.

Methylsulfanyl Group: The C-H stretching vibrations of the methyl group would be observed in the 2850-2960 cm⁻¹ range. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Ethynyl | ≡C-H Stretch | 3280 - 3320 | Strong, Sharp | Medium |

| Ethynyl | C≡C Stretch | 2100 - 2140 | Weak to Medium | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aromatic | C=C Stretch | 1580 - 1610, 1450 - 1500 | Medium to Strong | Medium to Strong |

| Aromatic | C-H Out-of-Plane Bend | 690 - 900 | Strong | Weak |

| Methyl | C-H Stretch | 2850 - 2960 | Medium | Medium |

| Thioether | C-S Stretch | 600 - 800 | Weak | Medium |

Conformational Analysis using Vibrational Modes

The vibrational spectra can also provide information about the conformational preferences of the methylsulfanyl group. The frequency of the C-S stretching mode and certain bending modes can be sensitive to the dihedral angle between the C-S-C plane and the plane of the aromatic ring. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it may be possible to determine the lowest energy conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with a chemical formula of C₉H₈S, the theoretical monoisotopic mass is calculated to be 148.03467 Da. HRMS analysis would yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Fragmentation Pathway Analysis for Structural Insights

In mass spectrometry, following ionization, the molecular ion of this compound undergoes characteristic fragmentation, providing valuable information about its structure. A plausible fragmentation pathway can be predicted based on the functional groups present. The molecular ion [M]⁺• at m/z ≈ 148 would be the parent peak.

A primary fragmentation event is often the loss of a methyl radical (•CH₃) from the methylsulfanyl group, a common cleavage for thioanisoles. This would result in a significant fragment ion [M - CH₃]⁺ at m/z ≈ 133. Subsequent fragmentation could involve the loss of a thioketene (B13734457) molecule (S=C=CH₂) or rearrangement. Another potential pathway involves the cleavage of the C-S bond, leading to fragments corresponding to the ethynylphenyl group and the methylsulfanyl moiety. The presence of the ethynyl group can also lead to characteristic losses.

Table 1: Plausible HRMS Fragmentation Data for this compound

| Plausible Fragment Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [C₉H₈S]⁺• | C₉H₈S | 148.0347 | Molecular Ion |

| [C₈H₅S]⁺ | C₈H₅S | 133.0112 | [M - CH₃]⁺ |

This table presents a hypothetical fragmentation pattern based on the known behavior of similar chemical structures.

Isotopic Pattern Analysis

Isotopic pattern analysis in mass spectrometry is particularly useful for identifying the presence of certain elements with distinctive isotopic abundances. Sulfur has four stable isotopes: ³²S (95.02%), ³³S (0.75%), ³⁴S (4.21%), and ³⁶S (0.02%). whitman.edu The presence of a single sulfur atom in this compound gives rise to a characteristic isotopic signature in its mass spectrum.

Specifically, the molecular ion peak [M]⁺• will be accompanied by an [M+1]⁺• peak and a more prominent [M+2]⁺• peak. The [M+1]⁺• peak arises from the natural abundance of ¹³C and ³³S. The [M+2]⁺• peak, with an intensity of approximately 4.4% relative to the molecular ion peak, is a strong indicator of the presence of one sulfur atom, arising primarily from the ³⁴S isotope. whitman.edu This distinct pattern helps to rapidly confirm the presence of sulfur in an unknown analyte. whitman.edunih.gov

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not available in the surveyed literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. This technique would provide unequivocal proof of the compound's molecular structure, including bond lengths, bond angles, and torsion angles.

Intermolecular Interactions and Crystal Packing Analysis

Should a crystal structure be determined, analysis of the crystal packing would reveal the non-covalent interactions that govern the supramolecular assembly. For a molecule like this compound, several types of intermolecular interactions would be anticipated. These include π-π stacking interactions between the aromatic rings of adjacent molecules and C-H···π interactions, where hydrogen atoms from the methyl or ethynyl groups interact with the electron-rich π-system of a neighboring benzene ring. acs.orgmdpi.com The presence of the sulfur atom and the alkyne also allows for the possibility of other weak interactions that stabilize the crystal lattice. mdpi.comrsc.org The study of these forces is crucial for understanding the material's physical properties.

Confirmation of Regio- and Stereochemistry

X-ray crystallography provides unambiguous confirmation of a molecule's constitution and configuration. For this compound, a crystallographic study would definitively confirm the 1,3-substitution pattern (meta-substitution) of the ethynyl and methylsulfanyl groups on the benzene ring. It would precisely define the relative positions of all atoms, leaving no ambiguity, which can sometimes arise from the interpretation of other spectroscopic data like NMR. The planarity of the benzene ring and the linear geometry of the ethynyl group would also be confirmed.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| **β (°) ** | Hypothetical Value |

| **Volume (ų) ** | Hypothetical Value |

| Z | 4 |

| **Density (calculated) (g/cm³) ** | Hypothetical Value |

| R-factor (%) | Hypothetical Value |

This table illustrates the type of data obtained from an X-ray crystallography experiment; the values are placeholders as no published structure is available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its aromatic and acetylenic chromophores.

The benzene ring itself has characteristic absorption bands, which are modified by the attached substituents. The ethynyl group (a chromophore) and the methylsulfanyl group (an auxochrome with a lone pair of electrons on sulfur) both influence the electronic transitions. The methylsulfanyl group, acting as an electron-donating group, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted benzene. The conjugation of the ethynyl group's π-system with the aromatic ring also contributes significantly to the UV-Vis spectrum. acs.orgscience-softcon.de

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | λmax (nm) (Approximate) | Chromophore |

|---|---|---|

| π → π* | ~210 | Phenyl, Ethynyl |

| π → π* (B-band) | ~255 | Substituted Benzene Ring |

This table provides estimated absorption maxima based on data for similar aromatic compounds.

Correlation of Spectroscopic Data with Computational Models

A critical aspect of modern chemical analysis involves the synergy between experimental spectroscopic techniques and theoretical computational models. This approach allows for a more robust elucidation of molecular structure and properties. For a compound like this compound, this would typically involve the following:

Computational Chemistry Methods: Density Functional Theory (DFT) is a common and powerful method used to predict the geometric, electronic, and spectroscopic properties of organic molecules. By selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger), researchers can calculate the optimized molecular geometry, vibrational frequencies (IR spectra), and NMR chemical shifts.

Predicted Spectroscopic Data:

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared to experimental spectra, help in the definitive assignment of signals to specific atoms within the molecule. For this compound, one would expect distinct signals for the aromatic protons, the acetylenic proton, and the methyl protons, with their chemical shifts influenced by the electron-donating and -withdrawing nature of the methylsulfanyl and ethynyl groups, respectively.

IR Spectroscopy: Computational models can calculate the vibrational frequencies corresponding to the various bond stretches, bends, and torsions within the molecule. Key predicted vibrations for this compound would include the C≡C-H stretch, aromatic C-H stretches, C=C ring stretches, and C-S stretches.

Data Correlation and Analysis: The core of this analysis lies in the direct comparison of the computationally predicted data with the experimentally obtained spectra. A strong correlation between the two validates both the experimental assignments and the chosen computational model. Discrepancies can point to interesting electronic or steric effects not fully captured by the theoretical model or can help to correct experimental assignments.

Without access to published experimental spectra and computational results for this compound, it is not possible to create the specific data tables and detailed research findings that would form the basis of this section. The scientific community awaits future research that would make such a detailed analysis possible.

Theoretical and Computational Chemistry of 1 Ethynyl 3 Methylsulfanyl Benzene

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons within the molecule, which dictates its geometry, energy levels, and chemical behavior.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Ethynyl-3-(methylsulfanyl)benzene, a key structural feature is the orientation of the methylsulfanyl (-SCH₃) group relative to the benzene (B151609) ring.

Computational studies on the analogous compound, thioanisole (B89551) (phenyl methyl sulfide), have shown that the molecule can exist in different conformations depending on the rotation around the C(aryl)-S bond. nih.govresearchgate.net The two primary conformations are a planar structure, where the methyl group lies in the plane of the benzene ring, and a perpendicular (gauche) structure, where it is oriented out of the plane. High-level calculations, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), predict the planar conformation to be the global minimum for thioanisole, with the perpendicular conformation being slightly higher in energy by approximately 4 kJ/mol. nih.gov However, the energy barrier between these conformers is typically low, suggesting that at room temperature, the molecule is likely flexible. researchgate.net Different computational methods and basis sets can yield varying results regarding the relative stability and the rotational barrier height. nih.gov For this compound, the presence of the ethynyl (B1212043) group is expected to have a minor influence on this conformational preference, with the planar or near-planar arrangement remaining the most probable lowest-energy state.

Table 1: Representative Calculated Conformational Energies for Thioanisole (Analogous to this compound) This table presents illustrative data based on studies of thioanisole to demonstrate the typical energy differences between conformers as calculated by various computational methods. Actual values for this compound would require specific calculations.

| Method/Basis Set | Conformation | Relative Energy (kJ/mol) |

| CCSD(T)/CBS | Planar | 0.0 |

| CCSD(T)/CBS | Perpendicular | ~4.0 |

| MP2/aug-cc-pVTZ | Planar | 0.0 |

| B3LYP/aug-cc-pVTZ | Perpendicular | 0.0 |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netresearchgate.net

For aromatic compounds like this compound, the HOMO and LUMO are typically π-type orbitals associated with the benzene ring and the ethynyl group. The sulfur atom of the methylsulfanyl group also contributes its lone pair electrons, often influencing the energy of the HOMO. Theoretical calculations for related molecules like 1,4-benzenedithiol (B1229340) and various phenyl-ethynyl compounds show that DFT methods can predict these energy levels. unl.edu The HOMO-LUMO gap for benzene is approximately 5.0 eV, and this value is modulated by substituents. researchgate.netresearchgate.net The electron-donating methylsulfanyl group and the π-system of the ethynyl group are expected to decrease the gap relative to unsubstituted benzene, enhancing its reactivity.

Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gaps for Related Aromatic Compounds This table provides typical values from computational studies on analogous compounds to frame the expected electronic properties of this compound.

| Compound | Method | HOMO (eV) | LUMO (eV) | Gap (eV) |

| Benzene | DFT | -6.6 | -1.5 | 5.1 |

| Thioanisole | HF/6-31G** | -8.5 | 1.0 | 9.5 |

| 2-Ethynylthiophene | AM1 | -9.0 | -0.5 | 8.5 |

| 1,4-Benzenedithiol | Scaled DFT | -6.8 | 0.4 | 7.2 |

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's reactive sites. researchgate.netresearchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would reveal several key features:

Negative Potential: The most electron-rich regions are expected to be located around the sulfur atom, due to its lone pairs of electrons, and over the triple bond of the ethynyl group, which is a region of high π-electron density. These areas represent the primary sites for interaction with electrophiles.

Positive Potential: The hydrogen atoms, particularly the acidic proton of the terminal alkyne and the protons on the aromatic ring, would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles or bases.

Neutral Regions: The carbon backbone of the benzene ring and the methyl group would show intermediate potential (often colored green). researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful asset for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them.

For example, in a hypothetical Sonogashira coupling to extend the ethynyl group, modeling could determine the energetics of:

Oxidative addition of an aryl halide to the palladium(0) catalyst.

Deprotonation of the this compound by a base.

Transmetalation of the resulting acetylide to the palladium center.

Reductive elimination to form the final product and regenerate the catalyst.

By comparing the activation barriers for different potential pathways, the most kinetically favorable route can be identified.

When a molecule has multiple reactive sites, computational modeling can predict the selectivity of a reaction. This compound has several potential sites of reactivity: the ethynyl group, the aromatic ring, and the sulfur atom.

Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, calculations can determine the relative stability of the intermediate carbocations (sigma complexes) formed by attack at the ortho, meta, and para positions relative to the existing substituents. This allows for the prediction of the most likely substitution pattern.

Chemoselectivity: The molecule could undergo addition reactions at the alkyne, substitution at the ring, or oxidation at the sulfur. wikipedia.org By modeling the transition state energies for each of these competing reactions with a given reagent, computational analysis can predict which reaction is most likely to occur. For instance, it could determine whether a peroxy acid would preferentially epoxidize the triple bond or oxidize the sulfur atom to a sulfoxide (B87167) or sulfone. This predictive power is invaluable for designing synthetic routes and avoiding undesirable side products.

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools to predict various spectroscopic data, which can be crucial for the identification and characterization of a compound, as well as for validating experimental findings.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Theoretical calculations, primarily using Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts. The standard approach involves geometry optimization of the molecule followed by the application of the Gauge-Including Atomic Orbital (GIAO) method.

While specific predicted NMR data for this compound is not published, the methodology would involve calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For similar aromatic compounds, well-chosen DFT methods can predict ¹³C chemical shifts with a mean absolute error of 1-2 ppm and ¹H chemical shifts within 0.1-0.2 ppm of experimental values.

Table 1: Representative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Substituted Benzene. Note: This table is illustrative and does not represent actual calculated data for this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C-S | 139.5 | - | - |

| C-C≡ | 123.8 | - | - |

| C≡CH | 83.5 | - | - |

| ≡CH | 77.4 | H-alkynyl | 3.10 |

| C-2 | 128.9 | H-2 | 7.45 |

| C-4 | 129.8 | H-4 | 7.30 |

| C-5 | 126.5 | H-5 | 7.20 |

| C-6 | 132.1 | H-6 | 7.50 |

| S-CH₃ | 15.2 | H-methyl | 2.50 |

Vibrational Frequency Calculations and Mode Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are routinely used to compute the harmonic vibrational frequencies and their corresponding intensities. These calculations are based on the second derivative of the energy with respect to the nuclear coordinates.

For this compound, one would expect characteristic vibrational modes associated with the ethynyl C≡C and ≡C-H stretching, the C-S stretching of the methylsulfanyl group, and various aromatic C-H and C-C stretching and bending modes. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G* level of theory) to improve agreement with experimental data. The assignment of calculated vibrational modes to specific atomic motions is achieved by visualizing the atomic displacements for each frequency. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for a Substituted Benzene. Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| 3305 | Ethynyl C-H Stretch |

| 2110 | C≡C Stretch |

| 3070-3040 | Aromatic C-H Stretch |

| 1580-1450 | Aromatic C-C Stretch |

| 1250 | In-plane C-H Bend |

| 880 | Out-of-plane C-H Bend |

| 700 | C-S Stretch |

UV-Vis Spectra Simulation and Exciton Analysis

Electronic transitions, which occur upon absorption of ultraviolet or visible light, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities).

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system. The ethynyl and methylsulfanyl substituents will influence the energies of the frontier molecular orbitals and thus the position of the absorption maxima. Exciton analysis, which examines the nature of the electronic transition in terms of electron-hole pairs, can further elucidate the character of the excited states. For instance, it can reveal the contributions of local excitations within the benzene ring versus charge-transfer excitations between the substituent groups and the ring.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable information about its conformational preferences, particularly the orientation of the methyl group in the methylsulfanyl substituent. MD simulations model the atomic motions over time by integrating Newton's equations of motion. nih.govethz.ch

These simulations are particularly useful for understanding how the molecule interacts with its environment, such as a solvent or a biological macromolecule. By analyzing the trajectories from an MD simulation, one can determine the preferred solvation structures and calculate intermolecular interaction energies. This can be crucial for understanding the molecule's solubility and its potential to bind to specific sites in a larger system. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

Key global reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rasayanjournal.co.in A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I-A)/2). Harder molecules are generally less reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment (ω = χ²/2η).

Local reactivity descriptors, such as the Fukui functions, can be used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. rasayanjournal.co.in

Table 3: Representative Quantum Chemical Descriptors. Note: This table is illustrative and does not represent actual calculated data for this compound.

| Descriptor | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Ionization Potential | 8.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 4.85 eV |

| Chemical Hardness | 3.65 eV |